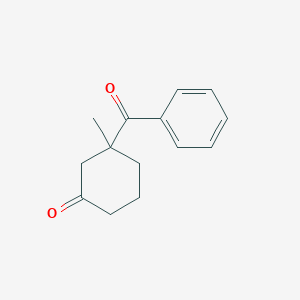
3-Benzoyl-3-methylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzoyl-3-methylcyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones It is characterized by a benzoyl group attached to the third carbon of a cyclohexanone ring, with a methyl group also attached to the same carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-3-methylcyclohexan-1-one typically involves the Friedel-Crafts acylation of 3-methylcyclohexanone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzoyl-3-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation using benzoyl chloride and AlCl3.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: 3-Benzoyl-3-methylcyclohexanol.
Substitution: Various substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
3-Benzoyl-3-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Benzoyl-3-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The compound’s effects are mediated through its influence on cellular signaling pathways and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylcyclohexanone: Lacks the benzoyl group, making it less reactive in electrophilic substitution reactions.
Benzoylcyclohexane: Lacks the methyl group, resulting in different steric and electronic properties.
Uniqueness
3-Benzoyl-3-methylcyclohexan-1-one is unique due to the presence of both benzoyl and methyl groups on the cyclohexanone ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
106697-31-8 |
|---|---|
Fórmula molecular |
C14H16O2 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
3-benzoyl-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C14H16O2/c1-14(9-5-8-12(15)10-14)13(16)11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 |
Clave InChI |
AARDFOVXUOJIQZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(=O)C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


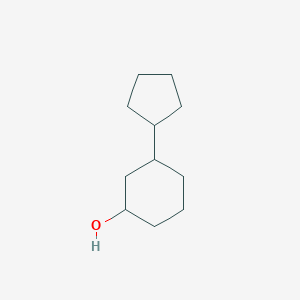

![3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one](/img/structure/B14323405.png)
![1,1'-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene](/img/structure/B14323415.png)
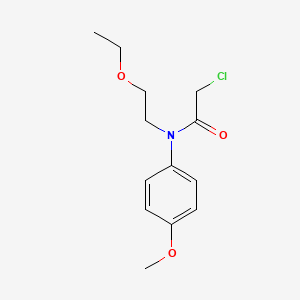
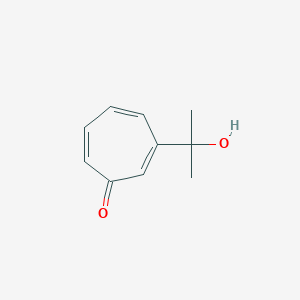
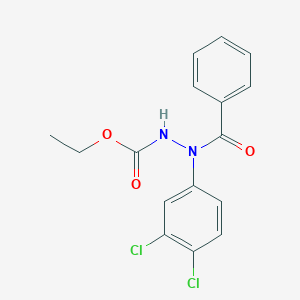
![4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14323440.png)
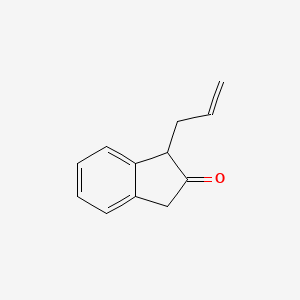

![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene)](/img/structure/B14323449.png)
![3,3'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14323454.png)
![3-[Dimethyl(phenyl)silyl]propanal](/img/structure/B14323464.png)

